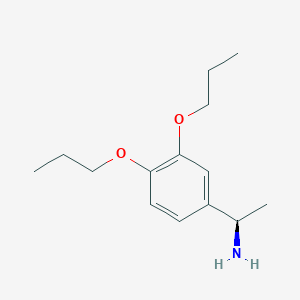

(1R)-1-(3,4-dipropoxyphenyl)ethanamine

Description

Overview of Chiral Amine Chemistry in Modern Organic Synthesis Research

Chiral amines are indispensable tools in modern organic synthesis. They are integral components of numerous natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their prevalence and importance. The synthesis of these molecules in an enantiomerically pure form is a major focus of academic and industrial research.

Key methodologies for the synthesis of chiral amines include:

Asymmetric Catalysis: Transition-metal catalysis, organocatalysis, and biocatalysis are employed to achieve high enantioselectivity in the formation of amines. Methods like asymmetric hydrogenation of imines, reductive amination, and hydroamination are particularly prominent. mdpi.com

Chiral Auxiliaries: An enantiopure amine can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired chiral product.

Resolution: Racemic mixtures of amines can be separated into their constituent enantiomers through various techniques, including classical resolution with chiral acids or enzymatic kinetic resolution.

The versatility of chiral amines extends to their use as chiral ligands for metal catalysts and as organocatalysts themselves, further cementing their central role in the construction of complex chiral molecules.

Stereochemical Purity and its Paramount Importance in Methodological Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a molecule's biological activity. omicsonline.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. researchgate.net

A classic and tragic example of the importance of stereochemical purity is the case of thalidomide, where one enantiomer was effective against morning sickness while the other was found to be a potent teratogen. This has led to a paradigm shift in drug development, with regulatory agencies like the U.S. Food and Drug Administration (FDA) now emphasizing the need to study the properties of individual stereoisomers. researchgate.netijpsjournal.com

The drive for stereochemical purity has spurred significant innovation in synthetic methodology. The development of new asymmetric reactions and analytical techniques to determine enantiomeric purity with high accuracy is a constant focus of research. The goal is to produce single-enantiomer drugs to:

Enhance therapeutic efficacy by using only the active isomer. ijpsjournal.com

Improve safety by eliminating the inactive or potentially harmful isomer. nih.govresearchgate.net

Simplify pharmacokinetic and pharmacodynamic profiles. researchgate.net

Historical Context and Evolution of Enantiomerically Pure Phenylethylamines in Academia

Phenylethylamines represent a privileged scaffold in medicinal chemistry and asymmetric synthesis. The parent compound, 1-phenylethylamine (B125046) (α-PEA), has a long and storied history in academia. Introduced as a resolving agent by A. W. Ingersoll in 1937, chiral α-PEA became one of the most widely used ancillary compounds for the synthesis of enantiopure products. nih.gov Its availability in both enantiomeric forms and its relative low cost contributed to its widespread adoption.

The academic evolution of enantiomerically pure phenylethylamines can be traced through their diverse applications:

Resolving Agents: Their ability to form diastereomeric salts with racemic acids and other compounds allows for their separation by crystallization.

Chiral Auxiliaries: The α-PEA moiety has been incorporated into substrates to direct diastereoselective reactions, enabling the synthesis of chiral natural products and medicinal substances. nih.gov

Synthesis of Chiral Ligands and Catalysts: The phenylethylamine backbone has been used to construct modular chiral ligands for asymmetric metal catalysis and as a key fragment in effective organocatalysts. nih.gov

This historical foundation has paved the way for the development and investigation of a vast array of substituted phenylethylamine derivatives, each with potentially unique properties and applications.

Rationale for In-depth Academic Investigation of (1R)-1-(3,4-dipropoxyphenyl)ethanamine

While specific, in-depth academic studies focusing solely on this compound are not extensively documented in the surveyed literature, the rationale for its investigation can be inferred from research on closely related analogues, particularly (R)-1-(3,4-dimethoxyphenyl)ethylamine. The academic interest in this class of compounds is multifaceted, stemming from their potential utility as advanced intermediates and chiral building blocks.

The key drivers for investigating this specific molecule include:

Precursor for Biologically Active Molecules: The 3,4-dialkoxyphenylethylamine core is a structural feature in various pharmacologically active compounds. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for antiulcer activities. nih.gov The dipropoxy substitution, as opposed to the more common dimethoxy, alters the lipophilicity and steric properties of the molecule. This modification can significantly impact its interaction with biological targets, potentially leading to novel therapeutic agents. Academic research would logically explore how these changes in the alkyl chain length affect biological activity.

Chiral Building Block in Asymmetric Synthesis: Like its simpler analogue, (R)-1-(3,4-dimethoxyphenyl)ethylamine, the dipropoxy variant is a valuable chiral building block. Its primary amine and stereogenic center make it an ideal starting material for the synthesis of more complex chiral molecules. Researchers might investigate its use in diastereoselective reactions or as a precursor for novel chiral auxiliaries or ligands, where the dipropoxy groups could influence solubility, crystallinity, or catalytic activity.

Resolving Agent: Enantiomerically pure amines are frequently used to resolve racemic mixtures of acidic compounds. The specific steric and electronic properties of the 3,4-dipropoxy substitution might offer unique advantages in the resolution of certain classes of compounds, making it a target for methodological development in chemical separation.

The academic investigation of this compound is thus driven by the continuous search for new tools and building blocks in asymmetric synthesis and medicinal chemistry. By systematically modifying the structure of well-established chiral scaffolds like phenylethylamine, researchers aim to uncover new properties and applications, thereby expanding the synthetic chemist's toolkit.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(1R)-1-(3,4-dipropoxyphenyl)ethanamine |

InChI |

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m1/s1 |

InChI Key |

LBRQOEWXHJCCRA-LLVKDONJSA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)[C@@H](C)N)OCCC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Enantioenriched 1r 1 3,4 Dipropoxyphenyl Ethanamine

Retrosynthetic Analysis and Identification of Key Precursors for (1R)-1-(3,4-dipropoxyphenyl)ethanamine

A logical retrosynthetic analysis of the target molecule, this compound, reveals a primary disconnection at the C-N bond of the chiral ethylamine (B1201723) moiety. This leads back to two principal synthetic routes originating from the key precursor, 1-(3,4-dipropoxyphenyl)ethanone (B2433921), also known as 3,4-dipropoxyacetophenone.

The primary retrosynthetic pathways are:

Reductive Amination: The target amine can be formed via the direct reductive amination of 3,4-dipropoxyacetophenone. This involves the condensation of the ketone with an amine source (such as ammonia (B1221849) or an ammonia equivalent) to form an intermediate imine, which is then reduced to the desired amine. The stereochemistry is introduced during the reduction step.

Asymmetric Reduction of an Imine: A related approach involves the pre-formation of the corresponding N-substituted or N-unsubstituted imine from 3,4-dipropoxyacetophenone. This prochiral imine is then subjected to an enantioselective reduction to furnish the chiral amine.

Therefore, the central precursor for the synthesis of this compound is 3,4-dipropoxyacetophenone . The synthesis of this key ketone can be achieved through two primary methods:

Williamson Ether Synthesis followed by Friedel-Crafts Acylation: This two-step process begins with catechol (1,2-dihydroxybenzene). A double Williamson ether synthesis is performed by reacting catechol with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base (e.g., K₂CO₃ or NaH) to form 1,2-dipropoxybenzene (B1595715). wikipedia.org Subsequently, a Friedel-Crafts acylation of 1,2-dipropoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid (e.g., AlCl₃), introduces the acetyl group to yield 3,4-dipropoxyacetophenone. pherobase.comlibretexts.org

Propoxylation of 3,4-dihydroxyacetophenone: An alternative route starts with the commercially available 3,4-dihydroxyacetophenone. This compound can be directly dipropylated using a propyl halide and a suitable base, analogous to the Williamson ether synthesis, to afford the desired 3,4-dipropoxyacetophenone.

Once the key precursor, 3,4-dipropoxyacetophenone, is obtained, the focus shifts to the enantioselective introduction of the amine functionality to create the desired (R)-enantiomer.

Enantioselective Synthesis Strategies

Several advanced methodologies can be employed to achieve the enantioselective synthesis of this compound from its ketone precursor. These strategies are broadly categorized into asymmetric catalysis and chiral auxiliary-mediated synthesis.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

The success of transition metal-catalyzed asymmetric reactions is heavily reliant on the structure of the chiral ligand coordinated to the metal center. For the asymmetric hydrogenation of imines, the design of the ligand is crucial for achieving high catalytic efficiency and enantioselectivity.

Key features of effective chiral ligands include:

Chirality: The ligand must possess stereogenic elements (centers, axes, or planes) that create a chiral environment around the metal's active site.

Coordination: The ligand must bind effectively to the metal center, typically through heteroatoms like phosphorus, nitrogen, or oxygen. Bidentate ligands, such as bisphosphines and P,N-ligands (e.g., phosphinooxazolines), are particularly common as they form stable chelate rings with the metal, restricting conformational flexibility and enhancing stereocontrol.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand's substituents can be fine-tuned to optimize the catalyst's reactivity and selectivity for a specific substrate. For instance, electron-donating groups on a phosphine (B1218219) ligand can increase the catalytic activity, while carefully positioned bulky groups can effectively shield one face of the prochiral substrate, directing the hydride attack to the other face.

One of the most powerful and atom-economical methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. This reaction typically involves the use of iridium (Ir), rhodium (Rh), or ruthenium (Ru) catalysts complexed with chiral phosphine ligands.

The general process involves:

Formation of the imine by condensing 3,4-dipropoxyacetophenone with an amine source (e.g., ammonia or a protected amine like benzylamine).

Hydrogenation of the resulting prochiral imine under a hydrogen atmosphere using a chiral transition metal catalyst.

The choice of metal and ligand is critical. Iridium complexes, particularly with chiral P,N-ligands like phosphinooxazolines (PHOX) or phosphine-phosphoramidites, have shown exceptional performance in the hydrogenation of N-aryl imines. The catalyst facilitates the stereoselective addition of hydrogen across the C=N double bond.

Below is a table with representative data for the asymmetric hydrogenation of structurally similar N-aryl imines, illustrating the high efficiencies and enantioselectivities that can be achieved with this method.

| Entry | Substrate (Imine) | Catalyst/Ligand | H₂ Pressure (bar) | Solvent | Yield (%) | ee (%) |

| 1 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-binaphane | 50 | Toluene | >99 | 95 |

| 2 | N-(1-(3,4-dimethoxyphenyl)ethylidene)benzylamine | RuCl₂(S)-BINAPn | 80 | Methanol | 98 | 97 |

| 3 | N-(1-phenylethylidene)-4-methoxyaniline | [Ir(COD)Cl]₂ / (S,S)-Ph-BPE | 30 | CH₂Cl₂ | >99 | 98 |

This table presents data from analogous reactions on similar substrates to illustrate the potential effectiveness of the methodology for the target compound.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of chiral amines, a prominent strategy is the direct reductive amination of ketones, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid. nih.gov

In this one-pot reaction, the 3,4-dipropoxyacetophenone, an amine (e.g., an aniline (B41778) derivative), and a hydride source (commonly a Hantzsch ester) are combined in the presence of a chiral phosphoric acid catalyst. researchgate.net The catalyst protonates the intermediate imine, forming a chiral ion pair. The counter-anion of the catalyst then shields one face of the iminium ion, directing the hydride transfer from the Hantzsch ester to the opposite face, thus achieving enantioselectivity. caltech.edu

This method is advantageous as it bypasses the need to isolate the often-unstable imine intermediate.

| Entry | Ketone Substrate | Amine | Catalyst | Reductant | Yield (%) | ee (%) |

| 1 | Acetophenone | p-Anisidine | (R)-TRIP | Hantzsch Ester | 91 | 96 |

| 2 | 4-Methoxyacetophenone | Aniline | Chiral Phosphoric Acid | Hantzsch Ester | 85 | 90 |

| 3 | 3'-Methoxyacetophenone | Benzylamine | Chiral Phosphoric Acid | Dihydropyridine | 88 | 92 |

This table shows representative results for the organocatalytic reductive amination of similar acetophenones.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical yet robust strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a common approach involves the condensation of 3,4-dipropoxyacetophenone with a chiral amine auxiliary, such as (R)- or (S)-α-phenylethylamine, or more commonly, a sulfinamide like (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).

The steps are as follows:

Condensation: 3,4-dipropoxyacetophenone is reacted with a chiral auxiliary, for example, (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the chiral imine is then reduced using a standard reducing agent (e.g., NaBH₄). The bulky tert-butylsulfinyl group effectively blocks one face of the imine, leading to the preferential addition of hydride from the less hindered face, resulting in a high diastereomeric excess.

Auxiliary Cleavage: The chiral auxiliary is removed from the resulting sulfinamide by simple acidic hydrolysis (e.g., with HCl in an alcohol solvent), yielding the desired enantiomerically enriched primary amine, this compound.

The choice of the auxiliary's stereochemistry determines the final product's configuration. For instance, using (R)-tert-butanesulfinamide typically leads to the (R)-amine after reduction and cleavage.

| Entry | Ketone Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (dr) | Final Product ee (%) |

| 1 | Acetophenone | (R)-tert-Butanesulfinamide | NaBH₄ | 94:6 | >98 |

| 2 | 4-Bromoacetophenone | (R)-tert-Butanesulfinamide | L-Selectride® | 98:2 | >99 |

| 3 | 3-Methoxyacetophenone | (S)-α-Phenylethylamine | H₂, Pd/C | 90:10 | 90 |

This table provides data from analogous syntheses using chiral auxiliaries on similar substrates.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity under mild conditions.

Enzymatic kinetic resolution (EKR) is a widely utilized strategy for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. The differing chemical properties of the product and the unreacted starting material allow for their separation.

Lipases are a common class of enzymes used for the kinetic resolution of racemic amines through enantioselective acylation. For instance, Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for such transformations. In a typical resolution of a racemic amine like 1-(3,4-dipropoxyphenyl)ethanamine (B2482880), an acyl donor is used to selectively acylate one of the enantiomers. The choice of the acylating agent and the solvent is crucial for achieving high enantioselectivity.

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Analogous Racemic Amines

| Racemic Amine Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) |

| 1-Phenylethanamine | Novozym 435 (immobilized CALB) | Ethyl acetate | Toluene | ~50 | >99 (S)-enantiomer | >95 (R)-enantiomer |

| 1-(4-Methoxyphenyl)ethanamine | Candida antarctica Lipase B | Isopropyl 2-ethoxyacetate | Diisopropyl ether | ~48 | >98 (S)-enantiomer | >98 (R)-enantiomer |

Transaminases (TAs) can also be employed for the kinetic resolution of racemic amines. In this approach, an (S)- or (R)-selective transaminase is used to convert one of the amine enantiomers into the corresponding ketone, leaving the other enantiomer in high enantiomeric purity. The theoretical maximum yield for the remaining amine enantiomer in a kinetic resolution is 50%.

Asymmetric bioreduction of a prochiral ketone precursor, 3,4-dipropoxyacetophenone, offers a direct route to the desired (R)- or (S)-alcohol, which can then be converted to the corresponding amine. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source.

The stereochemical outcome of the reduction is determined by the specific ADH used. ADHs that follow Prelog's rule deliver the hydride to the Re-face of the carbonyl, yielding the (S)-alcohol. Conversely, anti-Prelog ADHs deliver the hydride to the Si-face, resulting in the (R)-alcohol. For the synthesis of this compound, the precursor alcohol, (R)-1-(3,4-dipropoxyphenyl)ethanol, would be required. This can be achieved through the use of an anti-Prelog ADH.

Table 2: Representative Data for Asymmetric Bioreduction of Analogous Prochiral Ketones

| Ketone Substrate | Enzyme System | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess of Alcohol (ee, %) | Stereochemistry of Alcohol |

| Acetophenone | Lactobacillus kefir ADH (LkADH) | Isopropanol (B130326) | >99 | >99 | (R) |

| 3,5-Bis(trifluoromethyl)acetophenone | Candida tropicalis 104 cells | Maltose | 70.3 | 100 | (S) |

| 1-(3,4-dimethylphenyl)ethanone | Sugar beet cell cultures | Endogenous | 88.2 | >99 | (S) |

Following the asymmetric bioreduction to the chiral alcohol, standard chemical methods can be employed to convert the alcohol to the desired amine with retention of stereochemistry.

Diastereoselective Synthesis Approaches for this compound Derivatives

Diastereoselective synthesis involves the creation of a new chiral center in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over another. A common approach is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed.

For the synthesis of derivatives of this compound, one could envision a strategy starting from 3,4-dipropoxybenzaldehyde. This aldehyde could be reacted with a chiral auxiliary, such as a chiral amine, to form a chiral imine. The diastereoselective addition of a nucleophile, such as an organometallic reagent, to the imine would lead to the formation of a chiral amine derivative with a specific stereochemistry. The chiral auxiliary can then be cleaved to yield the desired enantioenriched amine derivative. While this is a general and powerful strategy, specific examples for the synthesis of this compound derivatives using this method require further investigation.

Resolution Techniques for Racemic Mixtures

Resolution of a racemic mixture is a common and practical approach for obtaining enantiomerically pure compounds, especially on a larger scale.

This method involves the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical for efficient separation. A patent for the synthesis of Apremilast describes the resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, using derivatives of tartaric acid, highlighting the industrial applicability of this method.

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type | Typical Application |

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Dibenzoyl-L-tartaric acid | Acid | Resolution of racemic bases |

| (R)-(-)-Mandelic Acid | Acid | Resolution of racemic bases |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of racemic bases |

The efficiency of the resolution is dependent on the formation of a crystalline salt with one diastereomer while the other remains in solution. The selection of the appropriate solvent system is determined empirically.

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. The principle behind this method is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation.

A wide variety of CSPs are commercially available, with those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, being particularly effective for the separation of a broad range of chiral compounds, including amines. For the preparative separation of 1-(3,4-dipropoxyphenyl)ethanamine enantiomers, a screening of different chiral columns and mobile phases would be necessary to identify the optimal conditions for baseline separation and high loading capacity.

Table 4: Examples of Chiral Stationary Phases for Amine Enantioseparation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based (amylose or cellulose derivatives) | Chiralpak®, Chiralcel® | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Pirkle-type (π-acidic or π-basic) | Whelk-O®, ULMO® | π-π interactions, hydrogen bonding, and steric interactions. |

| Crown ether-based | Crownpak® | Complexation of the primary amine with the chiral crown ether. |

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol, is crucial for achieving good separation. Additives like diethylamine (B46881) or trifluoroacetic acid are often used to improve peak shape and resolution for basic analytes like amines.

Sustainable Synthesis Methodologies for Enantioenriched this compound

The imperative for environmentally conscious chemical manufacturing has driven the development of sustainable synthetic strategies across the pharmaceutical and fine chemical industries. For a chiral amine like this compound, this involves the integration of green chemistry principles from the initial design of the synthetic route to the final purification steps. The focus is on minimizing environmental impact by reducing waste, conserving energy, and utilizing safer, renewable materials.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through several routes, with the most common likely involving the asymmetric reduction or reductive amination of the corresponding ketone, 1-(3,4-dipropoxyphenyl)ethanone. The application of green chemistry principles to this transformation is crucial for developing a sustainable process.

A plausible green synthetic approach would begin with the synthesis of the ketone precursor. This could potentially start from a bio-based feedstock, such as catechol, which can be dipropylated. The choice of propylation agent and solvent is critical. The use of greener solvents, such as ionic liquids or deep eutectic solvents, is gaining traction as they can offer low toxicity, reusability, and sometimes enhanced reaction rates. researchgate.net

The core of the sustainable synthesis lies in the enantioselective conversion of the ketone to the desired (R)-enantiomer of the amine. Here, several green methodologies can be employed:

Biocatalysis : The use of enzymes, such as transaminases (TAs), offers a highly selective and environmentally benign route. diva-portal.org An (R)-selective transaminase could convert 1-(3,4-dipropoxyphenyl)ethanone directly into the target amine with high enantiomeric excess, often in aqueous media under mild conditions. mdpi.com This approach avoids the use of heavy metal catalysts and harsh reagents. The main byproduct, a simple ketone or aldehyde from the amine donor, is often less hazardous than the waste from traditional chemical methods.

Catalytic Asymmetric Reductive Amination : This method is a powerful tool for the synthesis of chiral amines. nih.gov Modern catalysts based on iridium or rhodium, combined with chiral ligands, can facilitate the direct conversion of the ketone to the amine using an ammonia source and a reducing agent like hydrogen gas. chemistryviews.org This approach is highly atom-economical. The development of catalysts that operate under milder conditions and in greener solvents is an active area of research.

The principles of green chemistry that are particularly relevant to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthetic route to minimize waste generation from the outset. |

| Atom Economy | Employing catalytic methods like asymmetric hydrogenation or reductive amination to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing biocatalysts (e.g., transaminases) or non-toxic reagents and solvents to reduce the overall hazard profile of the process. |

| Designing Safer Chemicals | While the target molecule is fixed, this principle applies to the choice of reagents and intermediates, ensuring they have minimal toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Employing catalysts that operate at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions are often run under mild conditions. |

| Use of Renewable Feedstocks | Investigating the use of starting materials derived from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthesis and reduce waste. |

| Catalysis | Prioritizing catalytic methods (both biocatalytic and chemocatalytic) over stoichiometric reagents to improve efficiency and reduce waste. |

| Design for Degradation | While not directly applicable to the synthesis itself, considering the environmental fate of any byproducts or waste streams. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent excursions that could lead to waste generation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents, such as explosions or fires. |

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org For the synthesis of this compound, maximizing atom economy is a primary goal in process design.

Comparison of Synthetic Routes based on Atom Economy:

A hypothetical comparison of different synthetic routes to this compound highlights the advantages of catalytic methods in terms of atom economy.

| Synthetic Method | Key Transformation | Theoretical Atom Economy | Key Waste Products |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired amine. | Low | Undesired enantiomer, resolving agent, acids, and bases. |

| Stoichiometric Chiral Auxiliary | Use of a chiral auxiliary to direct the stereochemistry of a reduction or amination, followed by removal of the auxiliary. | Low | The chiral auxiliary, reagents for its attachment and removal. |

| Catalytic Asymmetric Hydrogenation | Direct hydrogenation of an imine precursor using a chiral catalyst. | High | Minimal, primarily catalyst residues. |

| Biocatalytic Transamination | Enzymatic conversion of the ketone to the amine using an amine donor. | High | The ketone byproduct from the amine donor (e.g., acetone (B3395972) from isopropylamine). |

Waste Minimization Strategies:

Beyond choosing an atom-economical route, several other strategies can be implemented to minimize waste:

Catalyst Recycling : For processes employing expensive and potentially hazardous metal catalysts, developing effective methods for catalyst recovery and reuse is crucial. This not only reduces waste but also improves the economic viability of the process.

Solvent Recovery and Reuse : Implementing distillation or other separation techniques to recover and purify solvents for reuse can significantly reduce the process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. nih.gov

Process Optimization : A thorough optimization of reaction conditions (temperature, pressure, catalyst loading, reaction time) can lead to higher yields and selectivities, thereby reducing the formation of byproducts and unreacted starting materials.

Telescoping Reactions : Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can reduce solvent usage, waste generation, and processing time.

By integrating these green chemistry principles and waste minimization strategies, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable.

Stereochemical Characterization and Elucidation of 1r 1 3,4 Dipropoxyphenyl Ethanamine

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. This cannot be determined by simple spectroscopic methods such as NMR or mass spectrometry alone. Instead, techniques that are sensitive to the molecule's interaction with a chiral environment or radiation are required.

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. thieme-connect.denih.gov This technique requires the formation of a high-quality single crystal. For amines like (1R)-1-(3,4-dipropoxyphenyl)ethanamine, which may be oils or difficult to crystallize on their own, the formation of a salt with a chiral acid of known absolute configuration is a common strategy. This results in the formation of a diastereomeric salt that often has better crystallization properties.

A suitable chiral derivatizing agent is (R)-(-)-Mandelic acid. The reaction of this compound with (R)-(-)-Mandelic acid would yield the ((1R),(2R))-1-(3,4-dipropoxyphenyl)ethylammonium 2-hydroxy-2-phenylacetate salt. The absolute configuration of the mandelic acid component is known, and thus the configuration of the amine can be determined by elucidating the relative configuration of the two chiral centers in the crystal structure.

The crystallographic data obtained from such a derivative would provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. The Flack parameter, derived from the analysis of anomalous dispersion effects, is a critical value in confirming the absolute configuration. ed.ac.uk A value close to zero for the correct enantiomer confirms the assignment.

Table 1: Illustrative Crystallographic Data for the (R)-Mandelate Salt of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C22H29NO5 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 20.18 |

| Flack Parameter | 0.05(3) |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's stereochemistry.

For this compound, the chromophore is the substituted benzene (B151609) ring. The electronic transitions of this aromatic system will give rise to characteristic Cotton effects in the ECD and ORD spectra. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter. This is often achieved by comparing the experimental spectrum with spectra predicted from quantum mechanical calculations or with the spectra of structurally related compounds of known absolute configuration.

Table 2: Illustrative ECD Spectral Data for this compound in Methanol

| Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |

|---|---|

| 280 | +2.5 |

| 255 | -1.8 |

Enantiomeric Purity Assessment Methodologies

Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a measure of the predominance of one enantiomer over the other in a mixture. Its determination is crucial in many applications, especially for pharmaceutical compounds where the different enantiomers may have different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers and determining their ratio. nih.gov This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose (B160209), would be suitable. The amine can be analyzed directly or after derivatization with a suitable achiral reagent to improve its chromatographic properties and detectability. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (B46881) (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (1R)-enantiomer | 8.2 min |

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, it utilizes a column with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in GC.

For the analysis of this compound, derivatization to a less polar and more volatile derivative, such as its N-trifluoroacetyl derivative, is typically required. This enhances the interaction with the CSP and improves the separation.

Table 4: Illustrative Chiral GC Method for the N-Trifluoroacetyl Derivative of this compound

| Parameter | Condition |

|---|---|

| Column | CycloSil-B (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (2 min), then 5 °C/min to 220 °C |

| Detection | Flame Ionization Detector (FID) |

| Retention Time (1R)-enantiomer | 12.5 min |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). libretexts.org These are typically lanthanide complexes that can reversibly bind to the analyte. The interaction forms diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for the protons near the chiral center, allowing for the integration of the signals corresponding to each enantiomer.

For this compound, a common CSR would be a europium complex such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The amine group of the analyte would coordinate to the europium center.

Table 5: Illustrative 1H NMR Data for this compound with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) |

|---|---|---|---|

| -CH(NH2)- | 4.10 | 4.55 | 4.65 |

Conformational Analysis and Dynamics

Solution-State Conformational Studies

To determine the preferred conformations of this compound in solution, researchers would typically employ Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy would be instrumental in determining through-space proximities between protons, which in turn would allow for the elucidation of the preferred rotamers around the chiral center and the bonds connecting the ethylamine (B1201723) side chain to the aromatic ring.

Additionally, the analysis of coupling constants could provide valuable information about dihedral angles. Computational modeling, using methods such as Density Functional Theory (DFT), would likely be used in concert with experimental NMR data to calculate the relative energies of different conformers and to predict the most stable solution-state structures.

A hypothetical data table for such a study, were the data available, might look like this:

| Dihedral Angle | Predicted Value (Computational) | Experimental Value (NMR) |

| H-Cα-Cβ-H | Data not available | Data not available |

| Cγ-Cβ-Cα-N | Data not available | Data not available |

Solid-State Conformational Analysis

The definitive method for determining the conformation of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's three-dimensional structure within the crystal lattice.

Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in stabilizing the solid-state conformation. The resulting data would allow for the creation of a detailed crystallographic information file (CIF), from which all structural parameters could be extracted.

A summary of potential crystallographic data, if a crystal structure were determined, would be presented in a table similar to the one below:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Torsion Angles | Data not available |

| Hydrogen Bond Network | Data not available |

Reaction Mechanisms and Pathways Involving 1r 1 3,4 Dipropoxyphenyl Ethanamine

Mechanistic Investigations of Amination Reactions in the Formation of (1R)-1-(3,4-dipropoxyphenyl)ethanamine

The formation of this compound from its corresponding prochiral ketone, 3,4-dipropoxyacetophenone, is primarily achieved through two key pathways: reductive amination and biocatalytic transamination.

Reductive Amination: This is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org The mechanism proceeds in two main steps:

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source, such as ammonia (B1221849), on the electrophilic carbonyl carbon of 3,4-dipropoxyacetophenone. This addition forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which facilitate the reaction, the hemiaminal is protonated and subsequently loses a molecule of water to form a Schiff base, or imine intermediate. wikipedia.orgyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final amine. This reduction is typically accomplished using a hydride reducing agent. nih.gov A critical aspect of this step is the choice of reducing agent; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.com

Biocatalytic Transamination: An increasingly important "green chemistry" alternative is the use of enzymes, specifically transaminases (TAs). nih.govbohrium.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate. researchgate.net

The mechanism involves:

The PLP cofactor, bound to the enzyme's active site, accepts the amino group from the amine donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate.

The prochiral ketone, 3,4-dipropoxyacetophenone, enters the active site.

The PMP transfers the amino group to the ketone's carbonyl carbon, forming the chiral amine product and regenerating the PLP-enzyme complex.

This enzymatic approach offers high enantioselectivity, operating under mild conditions. researchgate.net

Stereocontrol Mechanisms in Asymmetric Synthetic Routes

Achieving the specific (R)-configuration at the newly formed stereocenter is the primary challenge in the synthesis of this compound. This is accomplished through asymmetric synthesis methodologies.

Asymmetric Catalysis: In the context of reductive amination, stereocontrol is achieved by the asymmetric hydrogenation of the intermediate imine. This involves the use of a transition metal catalyst (commonly rhodium, iridium, or ruthenium) coordinated to a chiral ligand. mdpi.com

The mechanism of stereocontrol is as follows:

The chiral ligand creates a specific three-dimensional, asymmetric environment around the metal center.

The imine substrate coordinates to this chiral metal complex.

The geometry of the catalyst-substrate complex dictates that the hydride transfer (from a hydride source or H₂ gas) can only occur from one specific face (either re or si) of the imine double bond.

For the synthesis of the (R)-enantiomer, the catalyst system is chosen to favor hydride delivery to the si-face of the imine derived from 3,4-dipropoxyacetophenone.

Biocatalytic Stereocontrol: The high stereoselectivity of transaminases is inherent to their structure. The enzyme's active site is itself chiral and binds the ketone substrate in a highly specific orientation. nih.gov An (R)-selective transaminase will bind 3,4-dipropoxyacetophenone in such a way that the amino group transfer from the PMP intermediate can only occur from one direction, leading exclusively to the formation of the (R)-amine product with very high enantiomeric excess (>99% ee). nih.govresearchgate.net

| Method | Stereocontrol Element | Mechanism |

| Asymmetric Hydrogenation | Chiral Metal Catalyst (e.g., Rh-(DIPAMP)) | The chiral ligand creates an asymmetric pocket, directing hydride attack to one face of the coordinated imine. |

| Biocatalytic Transamination | (R)-Selective Transaminase Enzyme | The chiral active site of the enzyme binds the ketone substrate in a specific orientation, forcing the amination to occur on only one face. |

Reactivity Profiles of the Amine Functionality under Various Reaction Conditions

The primary amine group in this compound defines its chemical reactivity. It contains a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a potent nucleophile. sigmaaldrich.com

As a Base: The amine readily reacts with acids to form ammonium (B1175870) salts. In the presence of a strong acid like hydrochloric acid (HCl), the nitrogen lone pair accepts a proton, forming (1R)-1-(3,4-dipropoxyphenyl)ethanaminium chloride. This reaction is reversible, and the free amine can be regenerated by treatment with a stronger base.

As a Nucleophile: The electron-rich nitrogen atom can attack various electrophilic centers. This nucleophilicity is the basis for the derivatization and functional group transformations discussed in the next section. The reactivity is influenced by steric hindrance from the adjacent methyl group and the bulky dipropoxyphenyl ring system.

| Condition | Reactant Type | Role of Amine | Product Type |

| Acidic (e.g., aq. HCl) | Proton (H⁺) | Base | Ammonium Salt |

| Basic (e.g., aq. NaOH) | - | No reaction | - |

| Neutral/Aprotic | Electrophile (e.g., R-X, RCOCl) | Nucleophile | Substituted Amine/Amide |

Mechanisms of Derivatization Reactions and Functional Group Transformations

The nucleophilic nature of the primary amine allows for a wide range of derivatization reactions, which are crucial for modifying the molecule's properties or for analytical purposes. researchgate.netnih.gov

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary amine. This reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com

N-Acylation: This is a more controlled and highly important transformation. The reaction with an acyl chloride or acid anhydride proceeds through a nucleophilic addition-elimination mechanism.

Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride ion).

Deprotonation: A final deprotonation step by a base (often another molecule of the amine) yields the stable N-substituted amide.

Reaction with Analytical Derivatizing Reagents: Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to create derivatives with strong chromophores or fluorophores for detection in chromatography. nih.gov

OPA: Reacts with the primary amine in the presence of a thiol to form a fluorescent isoindole derivative.

FMOC-Cl: Reacts via a mechanism similar to acylation, where the amine attacks the chloroformate, displacing chloride to form a stable, highly fluorescent carbamate derivative.

| Reaction | Reagent | Mechanism | Product |

| N-Alkylation | Alkyl Halide (R-X) | SN2 | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Nucleophilic Addition-Elimination | N-Alkyl Amide |

| Derivatization | FMOC-Cl | Nucleophilic Acyl Substitution | Fluorescent Carbamate |

| Derivatization | OPA/Thiol | Condensation/Cyclization | Fluorescent Isoindole |

Advanced Analytical Techniques for Comprehensive Chemical Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. toref-standards.com For (1R)-1-(3,4-dipropoxyphenyl)ethanamine, with a nominal molecular weight of 237.34 g/mol and a molecular formula of C₁₄H₂₃NO₂, HRMS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

In addition to molecular formula confirmation, HRMS is a powerful technique for impurity profiling. toref-standards.comthermofisher.com The high resolving power of HRMS enables the detection and identification of trace-level impurities that may be present from the synthetic route or degradation. By analyzing the accurate mass of these impurities, their elemental compositions can be deduced, providing crucial insights into their structures and origins. This is a critical step in ensuring the quality and purity of the target compound. Tandem mass spectrometry (MS/MS) experiments coupled with HRMS can further aid in the structural elucidation of these impurities by providing fragmentation patterns. toref-standards.com

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₄NO₂⁺ | 238.1799 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity

While one-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for elucidating the detailed structural connectivity of complex molecules like this compound. science.govyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduresearchgate.net For the target molecule, COSY would show correlations between the methine proton of the ethylamine (B1201723) side chain and the methyl protons, as well as with the aromatic protons on the dipropoxyphenyl ring. It would also help in assigning the connectivity within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.edunanalysis.com This is instrumental in assigning the ¹³C signals based on their attached protons. For instance, the methine carbon in the ethylamine moiety would show a correlation with the corresponding methine proton.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and offer a unique "molecular fingerprint" for the compound. sapub.org

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aliphatic and aromatic moieties (around 2850-3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkages (around 1000-1300 cm⁻¹). dtic.mil

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com The spectrum of the target compound would likely show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations. The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is useful for identification and quality control. sapub.org

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Chains | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. acs.org For a chiral compound like this compound, forming a crystalline salt with a suitable chiral acid of known absolute configuration (a resolving agent) can allow for the determination of its own absolute stereochemistry. acs.orgresearchgate.netresearchgate.net

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. scirp.org Furthermore, it would elucidate the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amine group. This technique is the gold standard for unambiguous structural and stereochemical assignment. researchgate.net

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Enantiomeric Excess Verification

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity and enantiomeric excess of chiral compounds. nih.govnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds like phenethylamines, GC-MS is a powerful tool for purity analysis. labrulez.com To determine the enantiomeric excess, a chiral stationary phase column is typically used to separate the enantiomers. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a non-chiral column. nih.govsigmaaldrich.com The mass spectrometer then provides confirmation of the identity of the eluting peaks.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. fda.gov.twnih.gov Chiral LC methods, employing chiral stationary phases, are widely used for the direct separation of enantiomers. sciex.com The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) detectors make LC-MS/MS a preferred method for the accurate quantification of each enantiomer, thereby allowing for the precise determination of the enantiomeric excess. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Paradigms

Exploration of Novel Enantioselective Synthesis Routes and Catalytic Systems

The efficient synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. rsc.org For (1R)-1-(3,4-dipropoxyphenyl)ethanamine, future research will likely focus on developing novel and more efficient enantioselective synthesis routes beyond classical resolution. A key area of exploration will be the asymmetric hydrogenation of the corresponding ketimine. acs.orgnih.gov This can be achieved using transition metal catalysts, such as iridium or rhodium, complexed with novel chiral ligands. acs.org The development of C1-symmetric sulfoximine (B86345) ligands or P-stereogenic dihydrobenzooxaphosphole oxazoline (B21484) ligands, for instance, could offer high enantioselectivity. acs.org

Another promising avenue is the use of biocatalysis. rsc.org Amine dehydrogenases (AmDHs) and transaminases (ATAs) have shown remarkable efficacy in the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgrsc.orgresearchgate.net Research into engineered enzymes with tailored substrate specificity for 3,4-dipropoxyacetophenone could provide a highly selective and environmentally benign route to the desired (R)-enantiomer. researchgate.net

| Catalytic System | Potential Substrate | Key Parameters | Anticipated Outcome |

| Rhodium/(S,S)-DIOP | 3,4-dipropoxyacetophenone imine | H₂ pressure, temperature, solvent | High enantiomeric excess (ee) of this compound |

| Engineered (R)-selective transaminase | 3,4-dipropoxyacetophenone | pH, temperature, amine donor | >99% ee, high conversion |

| Iridium/chiral phosphine-phosphoramidite ligand | 3,4-dipropoxyacetophenone imine | Catalyst loading, reaction time | Excellent enantioselectivity |

Development of Expanded Applications as a Chiral Catalyst or Auxiliary in Diverse Reactions

Chiral 1-phenylethylamine (B125046) and its derivatives are well-established as valuable chiral auxiliaries and ligands in asymmetric synthesis. mdpi.comnih.gov A significant future direction for this compound will be its application in a similar capacity. Its structural features suggest it could be a precursor for novel chiral ligands for a variety of metal-catalyzed reactions, including asymmetric hydrogenation, aldol (B89426) reactions, and allylic alkylations. mdpi.comnih.gov For example, it could be used to synthesize chiral aminonaphthol ligands for the enantioselective addition of organozinc reagents to aldehydes. nih.gov

Furthermore, the amine moiety can be incorporated into organocatalysts. mdpi.com For instance, it could form the backbone of chiral thiourea (B124793) or phosphine-aminophosphine catalysts, which have proven effective in a range of asymmetric transformations. mdpi.commdpi.com The dipropoxy substituents on the phenyl ring may offer unique steric and electronic properties that could influence the stereochemical outcome of these reactions.

Advanced Computational Studies for Predicting Reactivity, Selectivity, and Catalyst Performance

Computational chemistry is an increasingly powerful tool for catalyst design and for predicting the outcomes of asymmetric reactions. nih.govresearchgate.net Future research on this compound and its derivatives will undoubtedly leverage these methods. Density Functional Theory (DFT) calculations can be employed to model transition states and elucidate the mechanisms of stereochemical induction. acs.orgnumberanalytics.com This understanding is crucial for optimizing existing catalytic systems and for the rational design of new, more effective catalysts.

Quantitative Structure-Selectivity Relationship (QSSR) studies could also be applied. illinois.edu By developing mathematical models that correlate the structural features of a catalyst with its performance, it may be possible to predict the enantioselectivity of new catalysts derived from this compound before they are synthesized in the lab. illinois.eduubc.ca This predictive capability can significantly accelerate the discovery of optimal catalysts for specific transformations.

| Computational Method | Area of Investigation | Objective |

| Density Functional Theory (DFT) | Transition state analysis of asymmetric hydrogenation | Elucidate the origin of enantioselectivity |

| Molecular Dynamics (MD) | Catalyst-substrate interactions | Understand the role of non-covalent interactions |

| Quantitative Structure-Selectivity Relationship (QSSR) | Ligand design based on this compound | Predict catalyst performance and guide synthesis |

Integration into Continuous Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govwhiterose.ac.uk The integration of the synthesis and application of this compound into continuous flow systems is a key future research direction. For its synthesis, immobilized enzyme reactors, such as packed-bed reactors containing a transaminase, could enable continuous production with easy catalyst separation and recycling. rsc.orgacs.org

Similarly, when used as a catalyst, this compound or its derivatives could be immobilized on a solid support and used in a continuous flow reactor. whiterose.ac.uk This would not only simplify product purification but also enhance catalyst stability and reusability. rsc.org The development of integrated multi-step flow systems, where the synthesis of the chiral amine is followed directly by its use in a subsequent catalytic step, represents a particularly exciting prospect for streamlined and efficient chemical manufacturing. nih.gov

Development of Sustainable and Scalable Production Strategies for Academic and Industrial Relevance

For any chiral compound to be of practical use, its synthesis must be both sustainable and scalable. hims-biocat.eunih.gov Future research on this compound will need to address these aspects. The use of biocatalysis, as mentioned earlier, is a significant step towards greener production methods. mdpi.com Additionally, exploring the use of renewable starting materials and minimizing the use of hazardous reagents and solvents will be crucial. hims-biocat.eu

Developing scalable synthesis routes that avoid costly chromatographic purifications is also a priority. nih.gov This could involve the development of efficient crystallization-induced dynamic resolution methods or the use of recyclable catalysts. rsc.org The ultimate goal is to establish a production process that is not only environmentally friendly but also economically viable, making this compound readily available for both academic research and potential industrial applications. rsc.orgacs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.